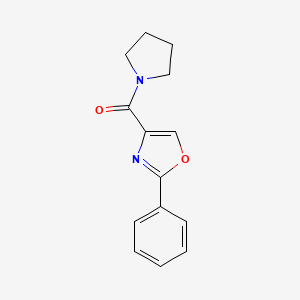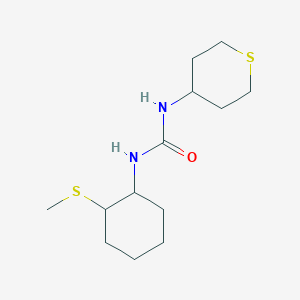
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone, also known as POM, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. POM belongs to the class of oxazolidinone derivatives, which have been extensively studied for their various pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone is not fully understood, but it is believed to act through multiple pathways. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to inhibit the activity of various enzymes and signaling pathways involved in cancer growth and neurodegeneration. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to decrease the expression of various genes involved in cancer growth and neurodegeneration. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to increase the activity of various antioxidant enzymes, protecting cells from oxidative stress. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to increase the levels of various neurotransmitters, improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments, including its ease of synthesis, high yields, and potential therapeutic applications. However, (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone also has some limitations, including its relatively low solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone research. One potential direction is the development of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone derivatives with improved solubility and bioavailability. Another potential direction is the investigation of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone's potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone and its potential side effects.
Métodos De Síntesis
The synthesis of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone involves the reaction of 2-phenyl-4-chloro-5-formyl-oxazole with pyrrolidine and sodium borohydride. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry. The synthesis of (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone is relatively straightforward and can be achieved in high yields.
Aplicaciones Científicas De Investigación
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-cancer properties, inhibiting the growth of various cancer cells in vitro and in vivo. (2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone has also been shown to have neuroprotective effects, preventing neuronal cell death in models of Parkinson's and Alzheimer's disease.
Propiedades
IUPAC Name |
(2-phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(16-8-4-5-9-16)12-10-18-13(15-12)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQENEXMXKMJZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenyl-1,3-oxazol-4-yl)-pyrrolidin-1-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

![8-(2-Methylsulfonylethyl)-8-azaspiro[4.5]decane](/img/structure/B7593570.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)

![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![1-[2-(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7593597.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)
![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)